Lithium tetramethylpiperidide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

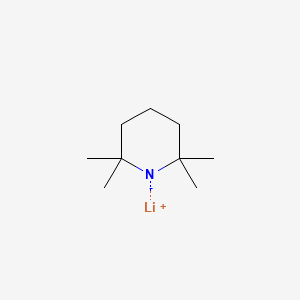

3D Structure of Parent

Properties

IUPAC Name |

lithium;2,2,6,6-tetramethylpiperidin-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N.Li/c1-8(2)6-5-7-9(3,4)10-8;/h5-7H2,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYSGBYRTLOUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCCC([N-]1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18LiN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453330 | |

| Record name | lithium tetramethylpiperidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38227-87-1 | |

| Record name | lithium tetramethylpiperidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38227-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lithium Tetramethylpiperidide (LTMP): A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Lithium tetramethylpiperidide (LTMP), a potent, non-nucleophilic hindered amine base, is a critical reagent in modern organic synthesis, particularly in the pharmaceutical industry for the selective deprotonation of weakly acidic protons. Its high steric hindrance minimizes competing nucleophilic reactions, making it an invaluable tool for generating specific enolates and carbanions. This guide provides an in-depth overview of the synthesis, characterization, and handling of LTMP, tailored for professionals in research and drug development.

Synthesis of this compound

The most common and straightforward method for preparing LTMP is the deprotonation of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) with an organolithium reagent, typically n-butyllithium (n-BuLi).[1][2] The reaction is an acid-base equilibrium that strongly favors the formation of the lithium amide.

The synthesis workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound (LTMP).

Experimental Protocols

Several variations of the synthesis exist, primarily differing in the choice of solvent and reaction temperature. Below are detailed protocols for common laboratory-scale preparations.

Protocol 1: Synthesis in Tetrahydrofuran (B95107) (THF) at 0 °C [3]

-

Apparatus Setup: An oven-dried, 500-mL round-bottomed flask equipped with a magnetic stirring bar, a nitrogen inlet, and a rubber septum is assembled and flushed with dry nitrogen.

-

Reagent Addition: Charge the flask with 40.5 mL (33.9 g, 0.240 mol) of 2,2,6,6-tetramethylpiperidine and 250 mL of anhydrous tetrahydrofuran via syringe.

-

Cooling: Cool the rapidly stirred solution to 0 °C using an ice bath.

-

Deprotonation: Slowly add 88.0 mL (0.220 mol) of a 2.5 M solution of n-butyllithium in hexanes via syringe over a 20-minute period.

-

Reaction Completion: Stir the resulting solution at 0 °C for an additional 30 minutes. The solution of LTMP is then ready for use.

Protocol 2: Synthesis in Hexane with Isolation [4]

-

Apparatus Setup: A dry, argon-flushed Schlenk flask equipped with a magnetic stirring bar is used.

-

Reagent Addition: To a solution of 2,2,6,6-tetramethylpiperidine (3.0 mL, 18 mmol) in 20 mL of hexane, slowly add n-BuLi (1.6 M in hexane, 11.3 mL) over 15 minutes at 0 °C.

-

Precipitation: A white precipitate of LTMP will form.

-

Reaction Completion: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for another hour.

-

Isolation: Remove all volatile components under vacuum. Precipitate the product from 30 mL of pentane (B18724) at -30 °C.

-

Drying: Filter the solid product and dry it under vacuum to yield pure LTMP.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Molar Mass of TMP | 141.27 g/mol | |

| Molar Mass of LTMP | 147.19 g/mol | [5] |

| pKa of TMP | 37.3 | [6] |

| Typical Yield (isolated) | 56% | [4] |

Characterization of this compound

Due to its reactive nature, LTMP is often prepared in situ and used directly.[2] However, characterization is crucial for understanding its structure, purity, and reactivity. The aggregation state of LTMP is highly dependent on the solvent, existing in a dynamic equilibrium between monomeric, dimeric, trimeric, and tetrameric forms.[2][7][8]

Caption: Aggregation equilibria of LTMP in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing LTMP and studying its aggregation state.[7][9]

¹H NMR Spectroscopy

-

Sample Preparation: All NMR samples should be prepared under an inert atmosphere using dry, degassed deuterated solvents.

-

Typical Chemical Shifts (THF-d₈):

-

δ 1.07 (br s, 12H, -CH₃)

-

δ 1.20 (br m, 4H, -CH₂-)

-

δ 1.65 (br m, 2H, -CH₂-)[4]

-

¹³C NMR Spectroscopy

-

Typical Chemical Shifts (THF-d₈):

-

δ 36.4 (br s)

-

δ 42.9 (br s)[4]

-

⁶Li and ¹⁵N NMR Spectroscopy

These specialized NMR techniques are particularly useful for probing the aggregation state of LTMP in solution.[9] The chemical shifts of ⁶Li and ¹⁵N are sensitive to the coordination environment of the lithium and nitrogen atoms, respectively, allowing for the differentiation of various aggregates.

Infrared (IR) Spectroscopy

In situ IR spectroscopy can be used to monitor the formation of LTMP and its subsequent reactions.[9] The disappearance of the N-H stretch of TMP and the appearance of new bands associated with the Li-N bond can be observed.

Experimental Protocol for In Situ IR Spectroscopy [9]

-

Apparatus: An in situ IR spectrometer fitted with a silicon-tipped probe is inserted into a dry reaction flask under a nitrogen atmosphere.

-

Data Acquisition: Spectra are typically acquired in 16 scans at a resolution of 4 cm⁻¹.

-

Reaction Monitoring: The reaction is initiated by adding n-BuLi to a solution of TMP in the chosen solvent. The change in absorbance at specific wavenumbers corresponding to the starting material and product is monitored over time.

Titration of LTMP Solutions

The concentration of freshly prepared LTMP solutions should be determined by titration before use to ensure accurate stoichiometry in subsequent reactions. Several methods are available for titrating organolithium reagents.

Experimental Protocol for Titration with Diphenylacetic Acid [10]

-

Preparation: Dry a small amount of diphenylacetic acid by recrystallization from methanol (B129727) followed by sublimation.

-

Procedure:

-

In a dry flask under nitrogen, dissolve a precisely weighed amount of diphenylacetic acid in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add the LTMP solution dropwise from a syringe until a persistent color change of an indicator (e.g., 1,10-phenanthroline) is observed, or until the endpoint is detected by other means.

-

The concentration is calculated based on the stoichiometry of the acid-base reaction.

-

A variety of other titration methods have been developed, some employing colorimetric endpoints for ease of use.[11]

X-ray Crystallography

Single-crystal X-ray diffraction has been instrumental in definitively determining the solid-state structure of LTMP. In the solid state, LTMP has been shown to exist as a cyclic tetramer.[1] More recently, a cyclotrimeric polymorph has also been identified and characterized.[7][8] These studies provide fundamental insight into the structural preferences of this important lithium amide.

Safety and Handling

This compound is a highly reactive and pyrophoric compound that can ignite upon contact with air and moisture. It is also corrosive and can cause severe skin burns and eye damage.[5]

-

Handling: Always handle LTMP and its solutions under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Use appropriate personal protective equipment, including flame-retardant laboratory coats, safety glasses, and chemical-resistant gloves.

-

Storage: Commercially available solutions of LTMP are typically stored in septum-sealed bottles under an inert atmosphere.[1] Solutions prepared in the laboratory should be used immediately or stored in a similar manner at low temperatures.

-

Quenching: Unused LTMP solutions should be quenched carefully by slow addition to a cooled, stirred solution of a proton source, such as isopropanol (B130326) or tert-butanol, in an inert solvent.

By understanding the principles of its synthesis, the nuances of its characterization, and the necessary safety precautions, researchers can effectively and safely utilize this compound as a powerful tool in the development of novel chemical entities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 38227-87-1 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C9H18LiN | CID 11051814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 38227-87-1 [chemicalbook.com]

- 7. Concealed cyclotrimeric polymorph of lithium 2,2,6,6-tetramethylpiperidide unconcealed: X-ray crystallographic and NMR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ospt.osi.lv [ospt.osi.lv]

An In-depth Technical Guide to the pKa of Lithium Tetramethylpiperidide (LiTMP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acidity constant (pKa) of Lithium tetramethylpiperidide (LiTMP), a sterically hindered, non-nucleophilic strong base widely utilized in organic synthesis. The document details its physicochemical properties, the experimental context for its pKa, and its synthesis.

Physicochemical Properties and pKa Data

This compound is a potent base valued for its ability to deprotonate weakly acidic C-H bonds without acting as a nucleophile, a property attributed to the significant steric hindrance provided by the four methyl groups on the piperidine (B6355638) ring.[1] The basicity of LiTMP is quantified by the pKa of its conjugate acid, 2,2,6,6-tetramethylpiperidine (B32323) (TMPH). This value is a critical parameter for predicting its reactivity and selecting appropriate substrates.

The pKa of the conjugate acid of LiTMP is approximately 37, indicating that LiTMP is a very strong base.[1][2][3][4] A more specific value of 37.3 has also been reported.[5][6] This high basicity allows it to deprotonate a wide range of carbon acids.[1]

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference(s) |

| pKa (of conjugate acid, TMPH) | ~37 | [1][2][3][4] |

| 37.3 | [5][6] | |

| Molecular Weight | 147.19 g/mol | [2][4][7] |

| CAS Number | 38227-87-1 | [1][2][7] |

| Molecular Formula | C₉H₁₈LiN | [4][7] |

Structural Context: Monomer-Dimer Equilibrium

In solution, the structure and reactivity of LiTMP are highly dependent on the solvent.[1] In tetrahydrofuran (B95107) (THF), LiTMP exists in a monomer-dimer equilibrium.[5] Spectroscopic studies have indicated that in neat THF, LiTMP is a 10:1 mixture of dimer and monomer.[8] The addition of additives like HMPA can increase the concentration of the more reactive monomeric species.[5] In the solid state, LiTMP exists as a tetramer.[4] This equilibrium is a crucial factor in the kinetics of reactions mediated by LiTMP.

Caption: Monomer-Dimer Equilibrium of LiTMP in THF.

Experimental Protocols

3.1. Synthesis of this compound

The standard laboratory preparation of LiTMP involves the deprotonation of 2,2,6,6-tetramethylpiperidine with an organolithium reagent, typically n-butyllithium.[1][4]

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMPH)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether (Et₂O))

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Dry glassware

Procedure:

-

Dry the 2,2,6,6-tetramethylpiperidine by refluxing with calcium hydride for 4 hours, followed by distillation under atmospheric pressure.[5] Store the dried amine over molecular sieves under an inert atmosphere.

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet.

-

Add the desired volume of anhydrous THF to the flask via syringe.

-

Cool the solvent to -78 °C using a dry ice/acetone bath. Some protocols also allow for the reaction to be carried out at 0 °C.[4]

-

Slowly add 2,2,6,6-tetramethylpiperidine to the cooled solvent via syringe.

-

While maintaining the low temperature and inert atmosphere, add one equivalent of n-butyllithium dropwise to the stirred solution.

-

Allow the reaction mixture to stir for a predetermined time (e.g., 30 minutes) at the low temperature to ensure complete deprotonation.

-

The resulting solution of LiTMP is typically used immediately for subsequent reactions.[5] Commercially, it is available as a stable solution in a THF/ethylbenzene mixture.[1][4]

Caption: Workflow for the Synthesis of this compound.

3.2. pKa Determination Methodology

A direct, detailed experimental protocol for determining the pKa of LiTMP was not found in the initial search. However, the pKa of such a strong base is typically determined indirectly by measuring the equilibrium constant of its reaction with a series of indicator acids with known pKa values in a non-aqueous solvent like THF. Due to the extreme basicity of LiTMP, direct pH measurements in aqueous solutions are not feasible.

Kinetic studies of reactions mediated by LiTMP, such as ortholithiation, provide an alternative conceptual framework for understanding its reactivity, which is a direct consequence of its pKa.[8] The rate of deprotonation of a substrate by LiTMP can be monitored using in-situ infrared (IR) spectroscopy.

General Principles of Kinetic Measurement for Reactivity Assessment:

-

Experimental Setup : Reactions are carried out in a controlled environment, typically at low temperatures (e.g., -78 °C) under an inert atmosphere.[8]

-

Reactant Concentrations : The reaction is set up with LiTMP in excess, with the arene or other substrate as the limiting reagent.[8]

-

Monitoring : The reaction progress is monitored by following the disappearance of a characteristic IR absorbance of the substrate.[8]

-

Data Analysis : The time-dependent decay of the substrate's concentration is fitted to a first-order rate equation to determine the pseudo-first-order rate constant (k_obsd).[8]

-

Order Determination : By varying the concentrations of LiTMP and any co-solvents (like THF), the order of the reaction with respect to each component can be determined. This provides insight into the aggregation state (monomer vs. dimer) of the active base in the rate-determining step.[8][9]

While this kinetic approach does not directly yield a pKa value, it provides crucial information about the reactivity of LiTMP, which is fundamentally linked to its basicity. Other general methods for pKa determination that could be adapted for related, less basic compounds include potentiometric titration, NMR spectroscopy, and UV-Vis spectroscopy.[10][11]

References

- 1. This compound | 38227-87-1 | Benchchem [benchchem.com]

- 2. This compound (LTMP) [commonorganicchemistry.com]

- 3. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 38227-87-1 [chemicalbook.com]

- 6. Solved Question 5a (10 points) this compound | Chegg.com [chegg.com]

- 7. 2,2,6,6-四甲基哌啶锂 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 11. researchgate.net [researchgate.net]

The Architecture of a Workhorse Base: An In-depth Technical Guide to the Structure and Aggregation of Lithium Tetramethylpiperidide (LiTMP) in Solution

For Researchers, Scientists, and Drug Development Professionals

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a formidable, non-nucleophilic base integral to modern organic synthesis. Its efficacy in deprotonation reactions, from simple enolizations to complex ortho-lithiations, is profoundly influenced by its aggregation state in solution. This guide provides a comprehensive technical overview of the structural chemistry of LiTMP, detailing its aggregation behavior in various solvent systems, the experimental methodologies used for its characterization, and the implications of its structural dynamics on chemical reactivity.

Core Concepts: Aggregation and Solvation

Like many organolithium reagents, LiTMP does not typically exist as a simple monomer in solution. Instead, it forms aggregates—dimers, trimers, and tetramers—through Li-N-Li bridging bonds. The degree of aggregation and the overall structure are dictated by a delicate interplay of factors, primarily the coordinating ability of the solvent, the concentration of the LiTMP solution, and the temperature.

In coordinating solvents such as tetrahydrofuran (B95107) (THF), LiTMP predominantly exists as a solvated dimer in equilibrium with a smaller fraction of a solvated monomer.[1][2] The ethereal oxygen atoms of THF coordinate to the lithium centers, breaking down the higher aggregates observed in non-coordinating media.

In non-coordinating hydrocarbon solvents like pentane (B18724) or hexane (B92381), LiTMP forms higher-order aggregates, specifically a mixture of cyclic trimers and tetramers.[3][4] The equilibrium between these species is temperature-dependent.

In the solid state , LiTMP exhibits polymorphism, crystallizing as either a cyclotrimer or a cyclotetramer depending on the crystallization temperature.[3][4] Low-temperature crystallization (-35 °C) favors the formation of the trimer, while crystallization at ambient temperature yields the tetramer.[3]

Quantitative Data Summary

The structural landscape of LiTMP has been extensively mapped using a variety of spectroscopic and crystallographic techniques. The following tables summarize the key quantitative data regarding its aggregation and structure.

Table 1: Aggregation State of LiTMP in Various Solvents

| Solvent System | Predominant Species | Experimental Technique(s) | Reference(s) |

| Tetrahydrofuran (THF) | Dimer-Monomer Equilibrium | ⁶Li, ¹⁵N NMR Spectroscopy | [1][2] |

| THF/Pentane | C₂h Dimer | ⁶Li, ¹⁵N NMR Spectroscopy | [5] |

| Neat THF | 10:1 Dimer:Monomer | NMR Spectroscopy | [2] |

| <1.3 M THF in Hexane | >99:1 Dimer | NMR Spectroscopy | [2] |

| Pentane/Hexane | Trimer-Tetramer Equilibrium | ⁶Li, ¹⁵N NMR, ¹H DOSY NMR | [3][4] |

| Me₂NEt/Hexane | Unsolvated Tetramer (>95%) | NMR Spectroscopy | [5] |

Table 2: Solid-State Crystallographic Data for LiTMP Polymorphs

| Polymorph | Formula | Crystal System | Space Group | Ring Structure | Symmetry | Crystallization Temp. | Reference(s) |

| Cyclotrimer | (LiTMP)₃ | Hexagonal | P6₃/m | Planar (LiN)₃ | C₃h | -35 °C | [3][4] |

| Cyclotetramer | (LiTMP)₄ | Monoclinic | C2/c | Planar (LiN)₄ | pseudo C₄h | Ambient | [3][4] |

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the accurate characterization of LiTMP's structure and aggregation.

Synthesis and Crystallization of LiTMP Polymorphs

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMPH)

-

n-Butyllithium (nBuLi) in hexanes

-

Hexane (anhydrous)

Procedure for (LiTMP)₃ (Cyclotrimer): [4]

-

To a stirred solution of TMPH (1 mmol) in anhydrous hexane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add nBuLi (1 mmol) dropwise via syringe.

-

Stir the resulting pale yellow solution for 10 minutes at ambient temperature.

-

Store the flask in a freezer at -35 °C overnight.

-

Colorless crystals of (LiTMP)₃ will form.

Procedure for (LiTMP)₄ (Cyclotetramer): [4]

-

Follow steps 1 and 2 for the synthesis of (LiTMP)₃.

-

Allow the flask to stand on the bench at ambient temperature overnight.

-

Colorless crystals of (LiTMP)₄ will form.

X-ray Crystallographic Analysis

Crystal Handling:

-

Due to the air and moisture sensitivity of LiTMP, crystals should be handled under an inert oil (e.g., perfluoropolyether oil) in a glovebox or Schlenk line.

Data Collection: [4]

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data at a low temperature, typically 123(2) K, to minimize thermal motion.

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Solve the structure using direct methods (e.g., SHELXS) and refine the structure by full-matrix least-squares on F² (e.g., using SHELXL).

NMR Spectroscopic Analysis

Sample Preparation:

-

Prepare NMR samples under an inert atmosphere using oven-dried NMR tubes and septa.

-

Use deuterated solvents that have been dried over appropriate drying agents. For studies in hydrocarbon solvents, d-benzene or d-toluene are commonly used.

-

For detailed structural elucidation, especially for determining Li-N connectivity, the use of isotopically labeled [⁶Li,¹⁵N]LiTMP is highly recommended.[4]

¹H, ¹³C, and ⁷Li NMR Spectroscopy: [4]

-

Acquire standard 1D NMR spectra on a high-field NMR spectrometer.

-

Typical chemical shifts for (LiTMP)₃ and (LiTMP)₄ in C₆D₆ are distinct and can be used to identify the species in solution.[4]

Advanced NMR Techniques (⁶Li, ¹⁵N): [4]

-

⁶Li NMR: Due to its spin I=1, ⁶Li provides sharper lines than ⁷Li (I=3/2). However, it has a much lower natural abundance and sensitivity. Isotopic enrichment is often necessary.

-

¹⁵N NMR: ¹⁵N has a spin I=1/2 and provides valuable information about the nitrogen environment. Inverse-detected methods like ⁶Li-¹⁵N HMQC (Heteronuclear Multiple Quantum Coherence) are powerful for establishing direct Li-N correlations within the aggregates.[4]

-

DOSY (Diffusion-Ordered Spectroscopy): ¹H DOSY NMR can be used to distinguish between different aggregate sizes in solution based on their diffusion coefficients.[3]

In-situ Infrared (IR) Spectroscopy for Kinetic Monitoring

Experimental Setup:

-

Use an FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for low-temperature measurements. Fiber-optic probes are particularly useful for this purpose.

-

The reaction is carried out in a vessel that allows for efficient stirring and temperature control, with the ATR probe submerged in the reaction mixture.

General Protocol for a LiTMP-mediated Reaction:

-

Record a background spectrum of the solvent system at the desired reaction temperature.

-

Add the substrate and record the initial spectrum.

-

Initiate the reaction by adding the LiTMP solution.

-

Continuously collect IR spectra at regular time intervals throughout the reaction.

-

Monitor the reaction progress by observing the decrease in the absorbance of a characteristic substrate peak or the increase in a product peak.

-

The pseudo-first-order rate constant (k_obsd) can be determined by fitting the time-dependent decay of the substrate absorbance to a first-order exponential function.[2]

Visualizing LiTMP Structure and Experimental Workflows

Graphviz diagrams are provided below to illustrate key concepts and workflows.

Caption: Solvent-dependent aggregation equilibria of LiTMP.

Caption: Experimental workflow for LiTMP characterization.

Conclusion and Outlook

The reactivity of LiTMP is inextricably linked to its solution structure. A thorough understanding of its aggregation behavior under various conditions is paramount for the rational design and optimization of synthetic procedures. The methodologies outlined in this guide provide a robust framework for researchers to probe the structural intricacies of LiTMP and other organolithium reagents. Future investigations will likely focus on further elucidating the structure of mixed aggregates involving LiTMP and other reagents, as these complex species are often crucial intermediates in catalytic and stereoselective transformations. The continued application of advanced spectroscopic techniques and computational modeling will undoubtedly provide deeper insights into the dynamic world of organolithium chemistry.

References

- 1. scielo.br [scielo.br]

- 2. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concealed cyclotrimeric polymorph of lithium 2,2,6,6-tetramethylpiperidide unconcealed: X-ray crystallographic and NMR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

Lithium Tetramethylpiperidide (LiTMP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium tetramethylpiperidide (LiTMP) is a potent, non-nucleophilic hindered base that has carved a significant niche in modern organic synthesis. Its unique combination of high basicity and substantial steric bulk allows for highly selective deprotonations, making it an invaluable tool in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide provides an in-depth overview of the physical and chemical properties of LiTMP, detailed experimental protocols, and key applications.

Core Physical and Chemical Properties

LiTMP is typically not isolated as a pure solid for routine use; instead, it is prepared and utilized as a solution in an appropriate ethereal solvent. Consequently, some physical properties such as a distinct melting or boiling point are not commonly reported.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈LiN | [1][2][3] |

| Molecular Weight | 147.19 g/mol | [2][4] |

| CAS Number | 38227-87-1 | [1][2][4] |

| pKa of Conjugate Acid (2,2,6,6-tetramethylpiperidine) | ~37 | [2][3][4] |

| Appearance in Solution | Typically a colorless to yellow solution or suspension. | [5] |

| Solubility | Soluble in most organic solvents including tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and hexane (B92381).[2] | |

| Stability | Solutions in ethereal solvents can decompose over time.[6] Commercially available as a stable solution in a THF/ethylbenzene mixture.[3][6] Solutions show significant loss of activity at room temperature over 12 hours.[2] |

Structural Characteristics and Aggregation

A critical aspect of LiTMP's reactivity is its tendency to form aggregates, a common feature of organolithium compounds. The nature of this aggregation is highly dependent on the solvent environment.

-

In the Solid State: X-ray crystallography has revealed that LiTMP exists as a tetramer when crystallized from hydrocarbon solvents like hexane or pentane.[2][3]

-

In Solution (THF): In coordinating solvents such as tetrahydrofuran (THF), the tetrameric structure breaks down. LiTMP exists primarily as a dynamic equilibrium between monomeric and dimeric species.[2][6] The addition of strongly coordinating ligands like hexamethylphosphoramide (B148902) (HMPA) can further shift this equilibrium towards the monomeric form.[2][7] Spectroscopic studies have indicated that in neat THF, LiTMP is a 10:1 mixture of dimer and monomer.[8]

The aggregation state is crucial as the monomer and dimer can exhibit different reactivities.[6] Understanding this equilibrium is key to controlling the selectivity and outcome of reactions employing LiTMP.

References

- 1. This compound | C9H18LiN | CID 11051814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 38227-87-1 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (LTMP) [commonorganicchemistry.com]

- 5. orgsyn.org [orgsyn.org]

- 6. This compound | 38227-87-1 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Advent and Ascent of a Sterically Hindered Powerhouse: A Technical Guide to Lithium Tetramethylpiperidide (LTMP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium tetramethylpiperidide (LTMP) has carved an indispensable niche in the synthetic organic chemist's toolkit. Characterized by its exceptional steric bulk and high basicity, LTMP excels as a non-nucleophilic base, facilitating a range of transformations critical to modern drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, and core chemical principles of LTMP. It offers a comprehensive overview of its synthesis, physical and chemical properties, and key applications, supported by detailed experimental protocols and mechanistic visualizations. Quantitative data are presented in a clear tabular format to allow for easy comparison, while complex reaction pathways and experimental workflows are elucidated through detailed diagrams. This document serves as a vital resource for researchers seeking to leverage the unique reactivity of LTMP in the synthesis of complex molecules.

Discovery and Historical Context

The development of this compound is intrinsically linked to the advancements in organolithium chemistry during the mid-20th century. The journey to LTMP began with its precursor, 2,2,6,6-tetramethylpiperidine (B32323) (TMPH), a sterically hindered secondary amine. A significant breakthrough in the accessibility of TMPH was the development of a large-scale and cost-effective synthesis via the Wolff-Kishner-Huang reduction of 2,2,6,6-tetramethyl-4-piperidinone.[1]

The synthesis of LTMP itself is a straightforward acid-base reaction involving the deprotonation of 2,2,6,6-tetramethylpiperidine with an organolithium reagent, most commonly n-butyllithium.[1][2] This reaction is typically performed at low temperatures, such as -78 °C or 0 °C, in an ethereal solvent like tetrahydrofuran (B95107) (THF).[1][2]

The synthetic utility of LTMP as a potent and highly selective base began to be systematically explored in the 1970s. The seminal work of R.A. Olofson and his colleagues was instrumental in highlighting its effectiveness in a variety of synthetic transformations.[1] The first reported synthetic applications of LTMP appeared in the Journal of the American Chemical Society in 1973, officially introducing this powerful reagent to the synthetic chemistry community.[1][3] Since then, its use has expanded dramatically, and it has become an essential tool for a wide array of chemical reactions, particularly in the synthesis of complex natural products and pharmaceutical agents.

Physicochemical Properties and Data

The utility of LTMP stems from its unique combination of high basicity and significant steric hindrance, which renders it virtually non-nucleophilic.

Quantitative Data Summary

The following table summarizes key quantitative data for LTMP and related, commonly used lithium amide bases for comparison.

| Property | This compound (LTMP) | Lithium Diisopropylamide (LDA) | Lithium Hexamethyldisilazide (LiHMDS) |

| pKa of Conjugate Acid | ~37[2][4] | 35.7[5] | ~30 |

| Molecular Formula | C₉H₁₈LiN | C₆H₁₄LiN | C₆H₁₈LiNSi₂ |

| Molecular Weight | 147.19 g/mol [6] | 107.12 g/mol | 167.32 g/mol |

| Solubility | Soluble in most organic solvents including THF, diethyl ether, and hexane.[6] | Soluble in THF and other ethereal solvents. | Soluble in a wide range of organic solvents. |

| Aggregation in Solution | Monomer-dimer equilibrium in THF;[1][6] Trimer and tetramer in hydrocarbon solvents.[1] | Primarily dimeric in THF. | Primarily dimeric in THF. |

Aggregation in Solution

Like many organolithium reagents, LTMP has a strong tendency to aggregate in solution, and its aggregation state is highly dependent on the solvent. In non-coordinating hydrocarbon solvents such as pentane (B18724) or hexane, LTMP exists predominantly as cyclic tetramers and trimers.[1] In coordinating solvents like THF, these larger aggregates are broken down. LTMP primarily exists in a monomer-dimer equilibrium in THF, with the proportion of the monomer increasing at lower concentrations.[1][6] This aggregation behavior is a critical factor in its reactivity, as the monomeric and dimeric species can exhibit different reaction kinetics and selectivities.

Experimental Protocols

Synthesis of 2,2,6,6-Tetramethylpiperidine (TMPH) via Wolff-Kishner Reduction

This procedure describes the synthesis of the precursor to LTMP, 2,2,6,6-tetramethylpiperidine, from 2,2,6,6-tetramethylpiperidin-4-one.[7]

Materials:

-

2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine)

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 2,2,6,6-tetramethylpiperidin-4-one and hydrazine hydrate in diethylene glycol.

-

Heat the mixture to form the hydrazone intermediate. Water will be generated during this step.

-

Carefully add potassium hydroxide pellets to the reaction mixture.

-

Increase the temperature to distill off the water from the reaction mixture.

-

Once the water is removed, continue to heat the mixture to a higher temperature (typically around 190-200 °C) to facilitate the decomposition of the hydrazone. Nitrogen gas will evolve.

-

The product, 2,2,6,6-tetramethylpiperidine, is isolated by distillation directly from the reaction mixture.

Synthesis of this compound (LTMP)

The following is a general and reliable laboratory procedure for the preparation of a solution of LTMP, adapted from Organic Syntheses.[8][9]

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMPH), freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes, titrated

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled 2,2,6,6-tetramethylpiperidine.

-

Add anhydrous THF via syringe.

-

Cool the solution to 0 °C in an ice bath.

-

While stirring, add a solution of n-butyllithium in hexanes dropwise via syringe. A color change to yellow is typically observed.

-

After the addition is complete, allow the solution to stir at 0 °C for approximately 30 minutes before use. The resulting solution of LTMP is ready for use in subsequent reactions.

Key Applications and Mechanistic Insights

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. LTMP is an excellent base for this transformation due to its high basicity and steric hindrance, which minimizes competing nucleophilic addition to many directing groups. The general mechanism involves the coordination of the lithium cation of LTMP to a heteroatom-containing directing metalation group (DMG) on the aromatic ring. This coordination pre-associates the base with the substrate and directs deprotonation to the adjacent ortho position.

Caption: Workflow for the directed ortho-metalation of anisole using LTMP.

References

- 1. This compound | 38227-87-1 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemistry-chemists.com [chemistry-chemists.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. This compound | 38227-87-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of Lithium Tetramethylpiperidide (LiTMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Lithium tetramethylpiperidide (LiTMP), a sterically hindered, non-nucleophilic strong base crucial in organic synthesis. Understanding its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols, and a visualization of the complex solution behavior of LiTMP.

Spectroscopic Data Presentation

The spectroscopic properties of LiTMP are highly dependent on its aggregation state in solution, which is influenced by the solvent, concentration, and temperature.[1][2][3] In non-coordinating solvents like hydrocarbons, LiTMP exists predominantly as cyclic trimers and tetramers, while in coordinating solvents such as tetrahydrofuran (B95107) (THF), monomers and dimers are also present.[1][2][4] This aggregation significantly impacts the chemical environment of the nuclei, leading to distinct NMR signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of LiTMP in solution. The following tables summarize the reported ¹H, ¹³C, and ⁷Li NMR data for the common aggregate forms of LiTMP.

Table 1: ¹H NMR Spectroscopic Data for LiTMP Aggregates in C₆D₆ [4]

| Aggregate Form | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclotrimer ((LiTMP)₃) | γ-H | 1.73 | m |

| β-H & CH₃ | 1.30 | s | |

| Cyclotetramer ((LiTMP)₄) | γ-H | 1.78 | m |

| β-H & CH₃ | 1.36 | s |

Table 2: ¹³C NMR Spectroscopic Data for LiTMP Aggregates in C₆D₆ [4]

| Aggregate Form | Carbon Assignment | Chemical Shift (δ, ppm) |

| Cyclotrimer ((LiTMP)₃) | α-C | 52.3 |

| β-C | 43.2 | |

| CH₃ | 37.1 | |

| γ-C | 20.1 | |

| Cyclotetramer ((LiTMP)₄) | α-C | 52.4 |

| β-C | 42.8 | |

| CH₃ | 37.0 | |

| γ-C | 19.9 |

Table 3: ⁷Li NMR Spectroscopic Data for LiTMP in C₆D₆ [4]

| Chemical Shift (δ, ppm) | Linewidth | Notes |

| 2.47 | Broad | A single resonance is typically observed at room temperature due to rapid exchange between aggregate forms. ⁷Li NMR is generally not suitable for distinguishing between different LiTMP oligomers in solution.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The following data was reported for LiTMP.

Table 4: Infrared (IR) Spectroscopic Data for LiTMP [5]

| Wavenumber (cm⁻¹) |

| 2981 |

| 1730 |

| 1598 |

| 1512 |

| 1445 |

| 1174 |

| 792 |

| 780 |

Note: The IR data is reported from a synthesis procedure as "neat". This may refer to the product in a non-standard state for spectroscopic analysis of the pure compound.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature and general best practices for handling air- and moisture-sensitive organolithium reagents.[1][4][5][6][7][8]

Synthesis of this compound (LiTMP)[5]

-

Apparatus: An oven-dried, 500-mL, round-bottomed flask equipped with a magnetic stirring bar, a nitrogen inlet, and a septum is used.

-

Inert Atmosphere: The flask is thoroughly flushed with dry nitrogen to establish an inert atmosphere.

-

Reagents: 2,2,6,6-tetramethylpiperidine (B32323) (40.5 mL, 0.240 mol) and anhydrous tetrahydrofuran (250 mL) are added to the flask via syringe.

-

Cooling: The solution is stirred vigorously and cooled to 0 °C using an ice bath.

-

Addition of n-Butyllithium: A solution of n-butyllithium in hexanes (2.5 M, 88.0 mL, 0.220 mol) is added dropwise via syringe over a 20-minute period.

-

Stirring: The resulting solution of LiTMP is stirred for an additional 30 minutes at 0 °C before use or further processing.

NMR Sample Preparation[4][6][7][8]

All manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the high reactivity of LiTMP with air and moisture.

-

Solvent Preparation: Use anhydrous deuterated solvents (e.g., C₆D₆, [D₈]THF) that have been thoroughly dried and degassed. Solvents can be stored over molecular sieves or a potassium mirror.

-

Sample Dissolution: In a glovebox, dissolve a small amount of crystalline LiTMP (or an aliquot of a standardized solution) in the chosen deuterated solvent (approximately 0.6-0.7 mL) directly in a clean, dry NMR tube.

-

Sealing: Securely cap the NMR tube. For long-term or variable-temperature studies, flame-sealing the NMR tube under vacuum is recommended.

-

Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition[1][4]

-

Spectrometer: NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

⁷Li NMR: Acquire a standard ⁷Li NMR spectrum. ⁷Li is a quadrupolar nucleus, which can lead to broader lines.[9] The reference for ⁷Li NMR is typically an external standard of LiCl in D₂O (0.00 ppm).[4]

-

Temperature: For variable-temperature studies, allow the sample to equilibrate at the desired temperature for several minutes before acquiring data.

Visualization of LiTMP Aggregation in Solution

The equilibrium between different LiTMP aggregates is a key factor influencing its reactivity and spectroscopic properties. The following diagram illustrates this relationship.

Caption: Aggregation equilibria of LiTMP in different solvent environments.

References

- 1. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concealed cyclotrimeric polymorph of lithium 2,2,6,6-tetramethylpiperidide unconcealed: X-ray crystallographic and NMR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 38227-87-1 | Benchchem [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. (Li) Lithium NMR [chem.ch.huji.ac.il]

Lithium Tetramethylpiperidide (LiTMP): A Comprehensive Technical Guide to a Premier Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium tetramethylpiperidide (LiTMP) has emerged as a superior non-nucleophilic base in modern organic synthesis, offering distinct advantages in terms of reactivity, regioselectivity, and kinetic control compared to other lithium amides such as lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS). Its formidable steric bulk renders it virtually non-nucleophilic, enabling clean deprotonation of a wide array of substrates without competing nucleophilic addition. This technical guide provides an in-depth overview of LiTMP, including its fundamental properties, detailed experimental protocols for its preparation and key applications, quantitative comparisons with other bases, and insights into its complex solution-state behavior. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage LiTMP in their synthetic endeavors.

Introduction to this compound

This compound is a strong, sterically hindered, non-nucleophilic base with the chemical formula LiC₉H₁₈N.[1] The pKa of its conjugate acid, 2,2,6,6-tetramethylpiperidine (B32323), is approximately 37, indicating that LiTMP is a powerful base capable of deprotonating a wide range of carbon acids.[2] Its principal advantage lies in the four methyl groups on the piperidine (B6355638) ring, which create a highly congested environment around the nitrogen atom. This steric hindrance effectively prevents the amide from participating in nucleophilic reactions, a common side reaction with less hindered bases.[2]

LiTMP offers significant advantages over the more commonly used LDA. Metalations with LiTMP are often 5 to 500 times faster than those with LDA under comparable conditions.[3] Furthermore, LiTMP's steric bulk leads to distinct regioselectivity, often favoring deprotonation at less sterically encumbered sites.[3] Unlike reactions involving LDA, where the byproduct diisopropylamine (B44863) can mediate equilibration to the thermodynamic product, reactions with LiTMP are under kinetic control due to the non-interfering nature of the resulting 2,2,6,6-tetramethylpiperidine.[3]

Quantitative Data and Comparison

The choice of a non-nucleophilic base is critical in synthetic planning. The following tables summarize key quantitative data for LiTMP and provide a comparison with other common lithium amide bases.

Table 1: Physicochemical Properties of Common Lithium Amide Bases

| Property | This compound (LiTMP) | Lithium Diisopropylamide (LDA) | Lithium Hexamethyldisilazide (LiHMDS) |

| Molecular Weight ( g/mol ) | 147.19 | 107.12 | 167.32 |

| pKa of Conjugate Acid | ~37[2] | ~36 | ~26 |

| Typical Solvent(s) | THF, Hexane, Diethyl ether | THF, Hexane | THF, Hexane |

| Aggregation in THF | Monomer-Dimer Equilibrium[3] | Predominantly Dimer | Monomer-Dimer Equilibrium |

| Aggregation in Hydrocarbon | Tetramer[1] | Higher Aggregates | Dimer |

Table 2: Comparison of Reactivity and Regioselectivity in Ortho-Lithiation of 1,3-bis(trifluoromethyl)benzene

| Base | Temperature (°C) | Product Distribution (Kinetic vs. Thermodynamic) | Relative Rate |

| LiTMP | -78 | Exclusively 4-lithiation (kinetic)[3] | Fast[3] |

| LDA | -78 | Mixture, favors 2-lithiation (thermodynamic) upon warming[3] | Slower than LiTMP[3] |

Experimental Protocols

Detailed and reliable experimental procedures are paramount for successful and reproducible synthetic outcomes. The following section provides step-by-step protocols for the preparation of LiTMP and its application in key synthetic transformations.

Preparation of this compound (LiTMP)

This protocol describes the in-situ preparation of a LiTMP solution in tetrahydrofuran (B95107) (THF).

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Ice bath

-

Dry, argon-purged glassware with magnetic stir bar and septum

Procedure:

-

To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add 2,2,6,6-tetramethylpiperidine (1.05 equivalents).

-

Add anhydrous THF via syringe to achieve the desired concentration (typically 0.5-1.0 M).

-

Cool the solution to 0 °C using an ice bath.

-

While stirring vigorously, add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise via syringe over a period of 10-15 minutes. A color change to pale yellow is typically observed.

-

After the addition is complete, allow the solution to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.

-

The resulting LiTMP solution is ready for immediate use.

Safety Note: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. LiTMP solutions are also highly reactive and should be handled with appropriate caution.

Ortho-Lithiation of an Aromatic Substrate

This protocol details a general procedure for the LiTMP-mediated ortho-lithiation of an arene, followed by quenching with an electrophile.

Materials:

-

LiTMP solution (prepared as in 3.1)

-

Aromatic substrate

-

Electrophile (e.g., N,N-dimethylformamide, trimethylsilyl (B98337) chloride)

-

Anhydrous THF

-

Dry ice/acetone bath

-

Dry, argon-purged glassware

Procedure:

-

To a dry, argon-purged round-bottom flask, add the aromatic substrate (1.0 equivalent) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the pre-cooled (-78 °C) LiTMP solution (1.1 equivalents) dropwise to the stirred solution of the aromatic substrate.

-

Stir the reaction mixture at -78 °C for the desired time (typically 1-2 hours, reaction progress can be monitored by TLC or GC-MS).

-

Add the electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Stereoselective Enolate Formation from a Ketone

This protocol describes the generation of a kinetic lithium enolate from an unsymmetrical ketone using LiTMP, followed by trapping with an electrophile.

Materials:

-

LiTMP solution (prepared as in 3.1)

-

Unsymmetrical ketone

-

Electrophile (e.g., alkyl halide, silyl (B83357) chloride)

-

Anhydrous THF

-

Dry ice/acetone bath

-

Dry, argon-purged glassware

Procedure:

-

Prepare a solution of LiTMP (1.1 equivalents) in anhydrous THF in a dry, argon-purged flask and cool it to -78 °C.

-

In a separate dry, argon-purged flask, dissolve the unsymmetrical ketone (1.0 equivalent) in anhydrous THF and cool to -78 °C.

-

Slowly add the ketone solution via cannula to the stirred LiTMP solution at -78 °C. This order of addition (ketone to base) is crucial to maintain an excess of the base and favor the formation of the kinetic enolate.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add the electrophile (1.2 equivalents) dropwise to the enolate solution at -78 °C.

-

Maintain the reaction at -78 °C for the desired time (typically 1-3 hours).

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous workup and extraction with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the complex equilibria and reaction pathways involving LiTMP is essential for a deeper understanding of its behavior and for optimizing reaction conditions.

Caption: LiTMP aggregation equilibrium in different solvent systems.

Caption: Experimental workflow for LiTMP-mediated ortho-lithiation.

Caption: Logical relationship in kinetic enolate formation.

Conclusion

This compound is a powerful and versatile non-nucleophilic base that offers significant advantages in modern organic synthesis. Its high reactivity, coupled with its steric bulk, allows for clean, kinetically controlled deprotonations that are often not achievable with other bases. By understanding its properties, aggregation behavior, and the nuances of its application in various reactions, researchers can unlock new synthetic pathways and improve the efficiency and selectivity of their chemical transformations. This guide provides a solid foundation for the effective utilization of LiTMP in the pursuit of complex molecular architectures, a critical aspect of drug discovery and development.

References

- 1. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]

A Technical Guide to the Steric Hindrance Effects of Lithium Tetramethylpiperidide (LiTMP)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth examination of Lithium tetramethylpiperidide (LiTMP), a sterically hindered, non-nucleophilic base, emphasizing the profound impact of its steric bulk on chemical reactivity and selectivity. Its unique properties make it an indispensable tool in modern organic synthesis, particularly in scenarios demanding high precision, such as in the development of pharmaceutical agents.

Introduction to this compound (LiTMP)

This compound (LiTMP or LTMP) is a powerful organolithium reagent with the molecular formula LiC₉H₁₈N.[1] Its primary function in organic synthesis stems from a unique combination of high basicity (the pKa of its conjugate acid, 2,2,6,6-tetramethylpiperidine (B32323), is approximately 37) and significant steric hindrance, which renders it virtually non-nucleophilic.[1][2] This characteristic allows LiTMP to act as a highly selective proton abstractor, deprotonating even weakly acidic C-H bonds without engaging in competing nucleophilic addition reactions.

The key to its non-nucleophilic character lies in the sterically demanding structure of the 2,2,6,6-tetramethylpiperidide anion, where four methyl groups shield the nitrogen atom. This steric congestion dictates its reactivity, favoring abstraction of the most accessible protons and enabling regioselectivity that is often unattainable with smaller bases like lithium diisopropylamide (LDA). Consequently, LiTMP is a premier reagent for applications in directed ortho-metalation (DoM), selective enolate formation, and unique transformations of strained ring systems like epoxides.[3][4]

Structure and Solution-State Aggregation

The reactivity of LiTMP is intricately linked to its complex structure in solution. Like many organolithium compounds, it has a strong tendency to form aggregates. The nature and size of these aggregates are highly dependent on the solvent system, concentration, and the presence of other coordinating species.

-

In Hydrocarbon Solvents: In non-coordinating solvents like hexane (B92381) or pentane, LiTMP primarily exists as a stable tetramer in the solid state and in solution.[1][2] X-ray crystallography has confirmed this tetrameric structure.[2]

-

In Ethereal Solvents (THF): In coordinating solvents such as tetrahydrofuran (B95107) (THF), the higher-order aggregates break down. Spectroscopic studies, including ⁶Li and ¹⁵N NMR, have shown that LiTMP exists predominantly in a dynamic equilibrium between dimeric and monomeric species.[3][5][6][7] In neat THF, it is typically a 10:1 mixture of dimer and monomer.[7]

-

Mixed Aggregates: The reactivity of LiTMP can be further modulated by the formation of mixed aggregates with lithium salts (e.g., LiCl, LiBr) or lithium enolates.[5][6] These mixed aggregates can exhibit unique reactivity and selectivity profiles compared to the parent LiTMP aggregates, a phenomenon that can be exploited for synthetic advantage.[4][5]

The specific aggregate involved in a reaction (monomer vs. dimer) can lead to different kinetic profiles and reaction orders, making an understanding of the solution structure critical for mechanistic interpretation and reaction optimization.[7][8]

Caption: LiTMP aggregation equilibrium in different solvent systems.

Synthesis and Experimental Protocols

In most laboratory applications, LiTMP is not isolated but is generated in situ and used immediately. This approach avoids handling the pyrophoric solid and allows for precise control over its concentration.

Experimental Protocol: In Situ Preparation of LiTMP

This protocol describes a general procedure for the preparation of a LiTMP solution in THF.

Materials and Reagents:

-

2,2,6,6-Tetramethylpiperidine (TMPH), freshly distilled from CaH₂.

-

n-Butyllithium (n-BuLi) solution in hexanes (concentration pre-determined by titration).

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

-

Argon or Nitrogen gas (inert atmosphere).

Apparatus:

-

An oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, rubber septum, and an inert gas inlet.

-

Syringes and needles for transfer of reagents.

Procedure:

-

Setup: Assemble the glassware while hot and flame-dry it under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

-

Addition of Amine and Solvent: Charge the flask with anhydrous THF (e.g., 250 mL) via syringe. Add 2,2,6,6-tetramethylpiperidine (e.g., 0.240 mol) to the rapidly stirred solvent.[9]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Some procedures call for cooling to -78 °C, particularly for sensitive substrates.[1][10]

-

Addition of n-BuLi: Slowly add the n-BuLi solution (e.g., 0.220 mol) dropwise to the stirred TMPH/THF mixture via syringe over a 15-20 minute period.[9] A white precipitate may form during the addition.[10]

-

Stirring: Stir the resulting mixture at the same temperature for an additional 30-60 minutes to ensure complete deprotonation.[10] The LiTMP solution is now ready for use.

Safety Precautions: n-Butyllithium is extremely pyrophoric and must be handled under a strict inert atmosphere. LiTMP solutions are also pyrophoric, can cause severe burns, and should always be handled in a fume hood using appropriate personal protective equipment.[2][11]

Caption: General workflow for the in-situ synthesis of LiTMP.

Steric Effects on Reactivity and Selectivity

The defining feature of LiTMP is its steric bulk, which governs its reaction outcomes. This is best understood by comparing it to other common lithium amide bases and by examining its performance in key synthetic transformations.

Comparison of Common Lithium Amide Bases

| Feature | Lithium Diisopropylamide (LDA) | Lithium Hexamethyldisilazide (LiHMDS) | This compound (LiTMP) |

| Structure | LiN(CH(CH₃)₂)₂ | LiN(Si(CH₃)₃)₂ | LiC₉H₁₈N |

| pKa (Conj. Acid) | ~36[12] | ~26 | ~37[1] |

| Steric Hindrance | Moderate | High | Very High |

| Typical Form in THF | Solvated Dimer[12] | Monomer/Dimer Equilibrium | Dimer/Monomer Equilibrium[7] |

| Key Characteristics | Workhorse non-nucleophilic base. Prone to self-condensation with some substrates. | Less basic than LDA/LiTMP. Excellent for avoiding aggregation issues. Silylates some electrophiles. | More sterically hindered and slightly more basic than LDA.[7] Excellent kinetic selectivity. Less prone to side reactions. |

| Primary Use Case | General kinetic enolate formation, deprotonations. | Deprotonation of sensitive substrates, formation of silyl (B83357) enol ethers. | Highly regioselective deprotonations, challenging enolizations.[4][7] |

Table 1: Comparative properties of LiTMP and other common lithium amide bases.

Directed Ortho-Metalation (DoM)

In DoM, LiTMP's steric bulk provides exceptional regiocontrol. It selectively deprotonates the position ortho to a directing metalating group (DMG) that is most sterically accessible. This contrasts with smaller bases or alkyllithiums, which may deprotonate at a more acidic but sterically hindered site, or lead to mixtures of products. The hindered nature of the TMPH byproduct also prevents it from mediating equilibration to the thermodynamically favored product, thus locking in the kinetic regioselectivity.[7]

For example, the metalation of 1,3-bis(trifluoromethyl)benzene (B1330116) with LiTMP exclusively affords the 4-lithiated product, targeting the more accessible C-H bond, whereas other bases might favor the more acidic (but hindered) C-2 position.[7]

Caption: Logical pathway for a Directed ortho-Metalation (DoM) reaction.

Kinetic vs. Thermodynamic Control in Deprotonation

The large steric profile of LiTMP makes it an ideal "kinetic base." It abstracts the most rapidly accessible proton, which is often not the one that would lead to the most stable (thermodynamic) conjugate base.

For instance, in the deprotonation of an unsymmetrical ketone, LDA can sometimes lead to mixtures of enolates, whereas the greater bulk of LiTMP often enhances selectivity for the less substituted (kinetic) enolate.[12]

Stereoselective Enolate Formation

LiTMP exerts significant control over the geometry (E/Z) of enolates formed from acyclic ketones and esters. The E/Z selectivity of 3-pentanone (B124093) enolization by LiTMP shows a notable maximum of 50:1 with the addition of 0.3-0.4 equivalents of LiCl, and approaches 60:1 selectivity with >1.0 equivalent of LiBr.[5] This high selectivity is attributed to the intervention of LiTMP-LiX mixed aggregates, which modify the transition state of the deprotonation.[4][5]

| Base/Additive | Solvent | E:Z Ratio (3-Pentanone) |

| LiTMP | THF | Varies with conversion[5] |

| LiTMP + 0.3 eq LiCl | THF | 50:1[4][5] |

| LiTMP + >1.0 eq LiBr | THF | ~60:1[5] |

| LHMDS | THF/HMPA | Z-selective (for esters)[4] |

Table 2: E/Z selectivity in enolizations mediated by LiTMP.

Reactions with Epoxides

LiTMP's interaction with epoxides showcases its versatility and steric influence. Instead of acting as a nucleophile to open the ring, it functions as a base to deprotonate an adjacent carbon.

-

α-Lithiation: Deprotonation at a carbon atom of the epoxide ring leads to an α-lithiated epoxide, a carbenoid-like species. This intermediate can undergo various transformations, including dimerization to form 2-ene-1,4-diols.[4]

-

β-Lithiation (Elimination): Deprotonation at the carbon adjacent to the epoxide ring (β-position) can initiate an elimination reaction to form allylic alcohols.[13]

The reaction pathway is highly dependent on the solvent, which controls the aggregation state of LiTMP. Dimer-based chemistry is often implicated in these highly selective transformations.[8]

Applications in Drug Development and Complex Synthesis

The high degree of regio- and stereoselectivity afforded by LiTMP is invaluable in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). In multi-step syntheses, establishing the correct stereochemistry and functional group placement early on is critical. LiTMP enables chemists to perform challenging deprotonations in the presence of sensitive functional groups, build specific isomers, and construct complex scaffolds with high fidelity. Its use in in situ trapping transmetalations, where a kinetically formed aryllithium is immediately trapped by a metal salt like ZnCl₂ or MgCl₂, allows for the functionalization of sensitive substrates that would otherwise be unstable.[3]

Conclusion

This compound is more than just a strong base; it is a precision tool for sophisticated organic synthesis. Its significant steric hindrance is the defining characteristic that dictates its behavior, transforming it into a non-nucleophilic proton abstractor of exceptional selectivity. By understanding and controlling its aggregation state through solvent choice and additives, researchers can harness the steric power of LiTMP to achieve kinetic control in deprotonations, direct regioselectivity in aromatic functionalization, and generate specific enolate geometries. These capabilities make LiTMP an essential reagent for tackling complex synthetic challenges in academic research and the pharmaceutical industry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 38227-87-1 [chemicalbook.com]

- 3. This compound | 38227-87-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Aggregation and mixed aggregation of lithium 2,2,6,6-tetramethylpiperidide - ProQuest [proquest.com]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [wap.guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Navigating the Complexities of LiTMP: A Technical Guide to its Solubility and Application in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Lithium tetramethylpiperidide (LiTMP) is a potent, sterically hindered non-nucleophilic base pivotal to modern organic synthesis. Its efficacy in deprotonation reactions, however, is intrinsically linked to its behavior in solution—a complex interplay of solubility, aggregation, and stability that varies significantly with the choice of organic solvent. This technical guide provides an in-depth exploration of LiTMP's solubility characteristics, offering a practical resource for optimizing its use in research and development.

Understanding LiTMP Solubility: A Data-Driven Overview

Precise quantitative solubility data for LiTMP in a broad range of organic solvents is not extensively documented in publicly available literature. The focus of existing research has been on its aggregation state and reactivity in solution. However, by compiling information from various studies, we can present a useful summary of its practical solubility and concentration limits in common laboratory solvents.

The solubility of LiTMP is not a simple measure of mass per unit volume but is critically dependent on its state of aggregation, which is in turn dictated by the coordinating ability of the solvent.

| Solvent System | Typical Concentration Range (M) | Qualitative Solubility & Aggregation State | Key Considerations |

| Tetrahydrofuran (B95107) (THF) | 0.025 - 0.40 | Soluble. Exists as a dimer-monomer equilibrium. At lower concentrations, the monomeric form increases[1][2]. | Solutions in THF are prone to decomposition and should be freshly prepared or used with caution after storage. Aging for 24 hours at 0°C can lead to a significant loss in reactivity[3]. |

| Hexane (B92381) / Pentane | Not typically used alone | Poorly soluble. Exists predominantly as cyclic tetramers and trimers[4]. | Used as a co-solvent with coordinating solvents like THF. |

| THF / Hexane (or Pentane) | 0.025 - 0.25 | Soluble within this concentration range. The presence of THF breaks down the higher aggregates. At <1.3 M THF in hexane, LiTMP is >99:1 dimer[1]. | A common solvent system to modulate reactivity and maintain solubility. |

| N,N-Dimethylethylamine (Me₂NEt) / Pentane | 0.04 - 0.40 | Limited solubility of recrystallized LiTMP. Forms an unsolvated tetramer[3]. | Stock solutions are typically prepared in situ. Offers greater stability compared to THF solutions[3]. |

| Diethyl Ether (Et₂O) | Not extensively reported | Soluble. | Solutions are reported to lose activity over time. |

| Toluene | Not extensively reported | Likely soluble, often used as a co-solvent. |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of LiTMP. Below are protocols for the preparation of LiTMP solutions and a general procedure for a LiTMP-mediated reaction.

Protocol 1: Preparation of a Standardized LiTMP Solution in THF/Hexane

Objective: To prepare a LiTMP solution of a known concentration for use in subsequent reactions.

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Anhydrous solvent for titration (e.g., diphenylacetic acid in THF)

-

Indicator for titration (e.g., N-phenyl-1-naphthylamine)

-

Standard Schlenk line and glassware

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Reagent Setup: Under an inert atmosphere, add a magnetic stir bar to a Schlenk flask.

-

Addition of TMP: Charge the flask with the desired amount of 2,2,6,6-tetramethylpiperidine.

-

Solvent Addition: Add anhydrous hexane and anhydrous THF to the flask via syringe to achieve the desired solvent ratio.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of n-BuLi: Slowly add a standardized solution of n-butyllithium in hexanes to the stirred TMP solution. A slight excess of TMP is often used to ensure complete consumption of the n-BuLi.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour. The solution may become slightly cloudy.

-

Titration: To determine the precise molarity of the LiTMP solution, a sample is titrated against a known standard, such as diphenylacetic acid, using an appropriate indicator.

-

Storage: The prepared LiTMP solution should be stored under an inert atmosphere in a freezer. For best results, it should be used as fresh as possible.

Protocol 2: General Procedure for LiTMP-Mediated α-Luthiation of an Epoxide

Objective: To perform a selective deprotonation adjacent to an epoxide using a prepared LiTMP solution.

Materials:

-

Standardized LiTMP solution (from Protocol 1)

-

Substrate (e.g., cis-cyclooctene oxide)

-

Anhydrous co-solvent (e.g., pentane)

-

Quenching agent (e.g., an electrophile in an anhydrous solvent)

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: In a dried Schlenk flask under an inert atmosphere, dissolve the epoxide substrate in the anhydrous co-solvent.

-

Cooling: Cool the substrate solution to the desired reaction temperature (e.g., 0°C or -78°C).

-

Addition of LiTMP: Slowly add the standardized LiTMP solution to the stirred substrate solution via syringe. The amount of LiTMP is typically in slight excess relative to the substrate.

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots at various time points, quenching them, and analyzing by a suitable technique (e.g., GC-MS or NMR).

-

Quenching: Once the lithiation is deemed complete, the reaction is quenched by the addition of the desired electrophile.

-

Workup: The reaction is allowed to warm to room temperature and then worked up using standard aqueous extraction procedures to isolate the product.

Visualizing LiTMP Behavior in Solution

The following diagrams illustrate the critical influence of the solvent on the aggregation state of LiTMP and a typical workflow for its use in a chemical reaction.

Conclusion

While a comprehensive database of quantitative solubility for LiTMP remains to be established, a deep understanding of its behavior in different solvent systems is paramount for its effective use. The interplay between solvent, concentration, and aggregation state directly impacts the reactivity and stability of this powerful base. By leveraging the information and protocols outlined in this guide, researchers can make more informed decisions in the design and execution of synthetic routes that employ this compound, ultimately leading to more robust and reproducible chemical transformations.

References

An In-depth Technical Guide to the Thermal Stability of Lithium Tetramethylpiperidide (LiTMP) Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of Lithium tetramethylpiperidide (LiTMP) solutions, a critical consideration for its effective and safe use in research and development. LiTMP is a highly valuable, non-nucleophilic strong base utilized in a variety of organic synthesis applications, particularly in the pharmaceutical industry for the construction of complex molecular architectures. However, its reactivity also makes it susceptible to thermal degradation, which can impact reaction yields, reproducibility, and safety. This document outlines the factors influencing LiTMP stability, methods for its assessment, and protocols for handling and analysis.

Factors Influencing the Thermal Stability of LiTMP Solutions

The stability of LiTMP in solution is not intrinsic but is significantly influenced by several external factors. Understanding and controlling these variables is paramount for consistent experimental outcomes.

Solvent Effects

The choice of solvent is arguably the most critical factor determining the stability of LiTMP solutions. Ethereal solvents, while common for dissolving and utilizing LiTMP, can also be a source of degradation.

-

Tetrahydrofuran (THF): THF is a common solvent for LiTMP reactions due to its excellent solvating properties for the lithium cation, which influences the aggregation state and reactivity of the base.[1] However, LiTMP is a strong enough base to deprotonate THF, especially at temperatures above 0 °C. This initiates a decomposition pathway that consumes the active base. Solutions of LiTMP in ethereal solvents are known to be prone to base-mediated solvent decomposition.[2]

-